N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)but-2-ynamide
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Overview
Description
N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)but-2-ynamide is a synthetic organic compound characterized by its unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)but-2-ynamide typically involves a multi-step process. One common synthetic route starts with the preparation of 9-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine. This intermediate is then subjected to acylation with but-2-ynoic acid or its derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)but-2-ynamide may involve large-scale reactors and continuous flow processes. These methods are designed to enhance efficiency, reduce costs, and ensure consistent quality. The use of automated systems for monitoring and controlling reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes or alcohols. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)but-2-ynamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine
- 6-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine
- {6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanol
Uniqueness
N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)but-2-ynamide stands out due to its unique structural features and the presence of a but-2-ynamide group.
Properties
IUPAC Name |
N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-3-6-16(18)17-14-10-9-12(2)15-8-5-4-7-13(15)11-14/h4-5,7-8,12,14H,9-11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORUTPQFHZWMEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC(C2=CC=CC=C2C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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